Retention of High-Affinity hNTS1 Binding After Dab9 Substitution: A Direct Comparison with Native NT(8-13)
The doubly substituted analog [Hlys8, DAB9]NT(8-13), which contains the Dab9 modification, was evaluated for its binding affinity to the human neurotensin receptor 1 (hNTS1) [1]. This analog retained 60% of the binding affinity of the native NT(8-13) peptide, establishing it as the most potent des-guanidinium-containing analog known at the time of publication [2].
| Evidence Dimension | Binding Affinity Retention |
|---|---|
| Target Compound Data | 60% of NT(8-13) binding affinity |
| Comparator Or Baseline | Native NT(8-13) (100% affinity) |
| Quantified Difference | 40% reduction in affinity |
| Conditions | Radioligand binding assay using hNTS1 receptor expressing cells |
Why This Matters
This data confirms that the Dab9 substitution preserves a high degree of functional binding to the primary neurotensin receptor, a critical criterion for researchers needing a stabilized analog without a complete loss of target engagement.
- [1] Lundquist, J. T., & Dix, T. A. (2002). Topography of the neurotensin (NT)(8−9) binding site of human NT receptor‐1 probed with NT(8–13) analogs. Chemical Biology & Drug Design, 59(2), 101-111. View Source
- [2] Chemsrc. (n.d.). Topography of the neurotensin (NT)(8-9) binding site of human NT receptor-1 probed with NT(8-13) analogs. Retrieved April 22, 2026. View Source
